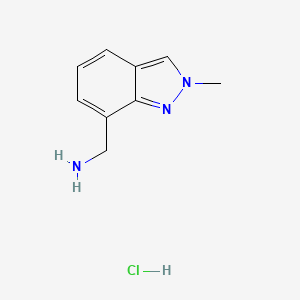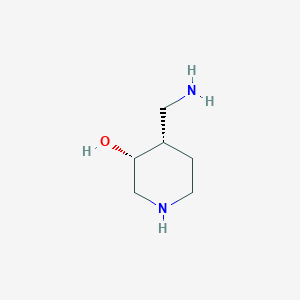
5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Vue d'ensemble
Description
5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, also known as 5-DMPI, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It has been utilized in the synthesis of several compounds, including polymers and drugs, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Cytotoxicity and Cancer Research
This compound has been used in the design and synthesis of potential cytotoxic scaffolds . These novel derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) with various concentrations . Some of the derivatives exhibited promising cytotoxic activity .
Antibacterial Activity
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial properties . This makes them potential candidates for the development of new drugs to treat infectious diseases .
Anti-inflammatory and Antipyretic Activities
Imidazole derivatives have been reported to possess anti-inflammatory and antipyretic activities . This suggests potential applications in the treatment of inflammatory conditions and fever .
Antimalarial Evaluation
Some derivatives of this compound have shown inhibition effects against Plasmodium berghei, a parasite responsible for malaria . This suggests potential applications in antimalarial drug development .
Antifungal Activity
Imidazole derivatives have been reported to possess antifungal properties . This suggests potential applications in the treatment of fungal infections .
Use in Metal Complexes and Catalysis
Polyazoles, which include imidazole derivatives, have been proposed as promising ligands in metal complexes . They have potential applications in the catalysis area .
Use in Medicine and Biomimetic Studies
Polyazoles have also been studied for their potential applications in medicine and biomimetic studies . This suggests that they could be used in the development of new therapeutic agents and in the study of biological systems .
Propriétés
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-4-5(3-9-12(4)2)6-7(13)11-8(14)10-6/h3,6H,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMKDDJKXZRTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,5-dimethyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)

![Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1448290.png)

![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)






